
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in fragrances and flavoring agents. This particular compound is notable for its unique structure, which combines hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and heptanoate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, resulting in the formation of an ester and water. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and heptanoic acid, are fed into the reactor where they undergo esterification. The process is optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.
Reduction: Alcohols and acids corresponding to the ester components.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 2-ethyl-, ethyl ester: Similar ester structure but with different acid and alcohol components.
Hexanoic acid, 2-ethyl-, methyl ester: Another ester with a similar backbone but different esterifying alcohol.
Uniqueness
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is unique due to its combination of hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
84836-70-4 |
|---|---|
Formule moléculaire |
C19H36O8 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)butyl heptanoate;hexanedioic acid |
InChI |
InChI=1S/C13H26O4.C6H10O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15;7-5(8)3-1-2-4-6(9)10/h14-15H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
XOYHTZDNYBDOPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCC(CC)(CO)CO.C(CCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



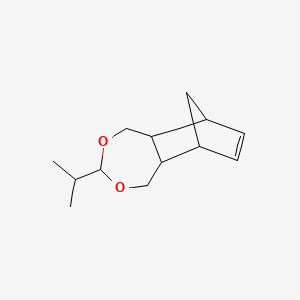
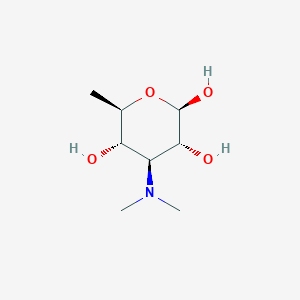
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
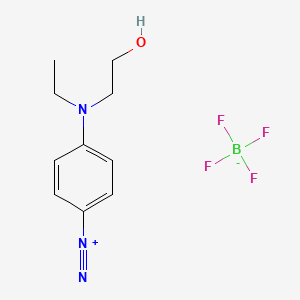

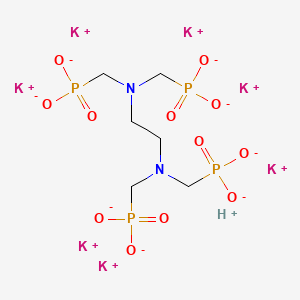

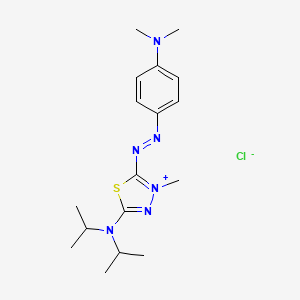


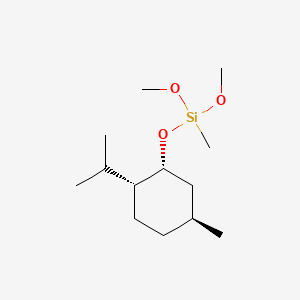
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
